molecular formula C9H12FNO2 B1394027 3-Fluoro-2-(2-methoxyethoxy)aniline CAS No. 1286272-67-0

3-Fluoro-2-(2-methoxyethoxy)aniline

Cat. No. B1394027
CAS RN: 1286272-67-0
M. Wt: 185.2 g/mol
InChI Key: VBOUTLDHFOLMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-(2-methoxyethoxy)aniline is a chemical compound with the molecular formula C9H12FNO2 . It has a molecular weight of 185.2 . This compound is extensively used in scientific research due to its diverse applications. It exhibits intriguing properties that enable its utilization in various fields like pharmaceuticals, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-(2-methoxyethoxy)aniline consists of a benzene ring with a fluoro group (F), an amino group (NH2), and a 2-methoxyethoxy group (CH3OCH2CH2O-) attached to it .


Physical And Chemical Properties Analysis

3-Fluoro-2-(2-methoxyethoxy)aniline is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3 and a boiling point of 293.5±30.0 °C at 760 mmHg .

Scientific Research Applications

Proteomics Research

3-Fluoro-2-(2-methoxyethoxy)aniline: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression, function, and structure . Its molecular properties allow for the precise modification of proteins, which can help in identifying protein-protein interactions and understanding the complex biological processes they regulate.

Synthetic Chemistry

This compound is valuable in synthetic chemistry, particularly in the synthesis of decorated six-membered diazines . These diazines are crucial in the development of pharmacologically active molecules, with applications ranging from anticancer to antihypertensive drugs.

Pharmaceutical Development

The compound finds application in pharmaceutical development, where it’s used as a building block for the synthesis of various therapeutic agents . Its ability to introduce fluorine atoms into molecules is particularly beneficial, as this can significantly alter the biological activity and metabolic stability of potential drugs.

Mechanism of Action

Target of Action

3-Fluoro-2-(2-methoxyethoxy)aniline is a chemical compound that belongs to the class of anilines.

Mode of Action

. The compound’s interaction with its targets and the resulting changes are areas of ongoing research.

Pharmacokinetics

. These properties significantly impact the bioavailability of a compound, influencing its therapeutic potential.

Action Environment

. Environmental factors can significantly impact the behavior of a compound, and understanding these influences is crucial for optimizing its use.

properties

IUPAC Name

3-fluoro-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOUTLDHFOLMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(2-methoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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